

# L-Glutathione Reduced- $^{13}\text{C}_2,^{15}\text{N}$ : A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-Glutathione reduced- $^{13}\text{C}_2,^{15}\text{N}$*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**L-Glutathione reduced- $^{13}\text{C}_2,^{15}\text{N}$**  is a stable isotope-labeled form of the ubiquitous antioxidant, L-Glutathione (GSH). In this isotopologue, two carbon atoms and one nitrogen atom within the glycine residue are replaced with their heavier, non-radioactive isotopes,  $^{13}\text{C}$  and  $^{15}\text{N}$ , respectively. This modification results in a molecule with a distinct mass, making it an invaluable tool in analytical and metabolic research. Its identical chemical properties to the endogenous, unlabeled form allow it to be used as a tracer and an internal standard in a variety of applications, particularly in mass spectrometry-based quantitative analyses and metabolic flux studies. This guide provides a comprehensive overview of **L-Glutathione reduced- $^{13}\text{C}_2,^{15}\text{N}$** , its properties, and its applications in scientific research.

## Core Concepts

L-Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a critical role in cellular protection against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1] The strategic isotopic labeling of the glycine moiety in **L-Glutathione reduced- $^{13}\text{C}_2,^{15}\text{N}$**  allows researchers to precisely track the fate of glutathione in biological systems.

The primary applications of **L-Glutathione reduced- $^{13}\text{C}_2,^{15}\text{N}$**  are:

- **Internal Standard for Quantitative Analysis:** In techniques like liquid chromatography-mass spectrometry (LC-MS), the addition of a known amount of the labeled glutathione to a sample allows for accurate quantification of the endogenous, unlabeled glutathione. The labeled standard co-elutes with the analyte of interest but is distinguished by its higher mass, correcting for variations in sample preparation and instrument response.[\[2\]](#)[\[3\]](#)
- **Tracer for Metabolic Flux Analysis:** By introducing **L-Glutathione reduced-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N** into cells or organisms, researchers can trace its incorporation into various metabolic pathways. This allows for the study of de novo glutathione synthesis, its turnover rate, and its role in different physiological and pathological conditions.[\[4\]](#)[\[5\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **L-Glutathione reduced-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N** is presented in the table below.

Property	Value
Chemical Formula	C <sub>8</sub> [ <sup>13</sup> C] <sub>2</sub> H <sub>17</sub> N <sub>2</sub> [ <sup>15</sup> N]O <sub>6</sub> S
Molecular Weight	310.30 g/mol
Isotopic Purity	Typically ≥98% for <sup>13</sup> C and ≥98% for <sup>15</sup> N
Appearance	White to off-white solid
Solubility	Soluble in water

## Experimental Protocols

### Quantification of L-Glutathione in Biological Samples using LC-MS/MS

This protocol describes a general method for the accurate quantification of reduced glutathione (GSH) in biological samples, such as cell lysates or plasma, using **L-Glutathione reduced-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N** as an internal standard.

#### a. Sample Preparation and Derivatization:

- **Sample Collection:** Collect biological samples and immediately place them on ice to minimize enzymatic activity and auto-oxidation of GSH.
- **Protein Precipitation:** To 100  $\mu$ L of sample, add 100  $\mu$ L of ice-cold 10% (w/v) sulfosalicylic acid (SSA). This step precipitates proteins and stabilizes GSH.[2]
- **Internal Standard Spiking:** Add a known concentration of **L-Glutathione reduced- $^{13}\text{C}_2,^{15}\text{N}$**  to the sample.
- **Centrifugation:** Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.
- **Derivatization:** Transfer the supernatant to a new tube. To prevent the auto-oxidation of the thiol group of GSH, derivatization with N-ethylmaleimide (NEM) is often performed. Add 10  $\mu$ L of 100 mM NEM and incubate for 30 minutes at room temperature.[2][3] This reaction forms a stable GSH-NEM adduct.

b. LC-MS/MS Analysis:

- **Chromatographic Separation:**
  - **Column:** A C18 reversed-phase column is commonly used.
  - **Mobile Phase A:** 0.1% formic acid in water.
  - **Mobile Phase B:** 0.1% formic acid in acetonitrile.
  - **Gradient:** A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
  - **Flow Rate:** 0.2-0.4 mL/min.
- **Mass Spectrometry Detection:**
  - **Ionization Mode:** Electrospray ionization (ESI) in positive ion mode.
  - **Analysis Mode:** Multiple Reaction Monitoring (MRM).

- MRM Transitions: The specific mass transitions for the GSH-NEM adduct and the labeled internal standard (GSH-13C<sub>2</sub>,15N-NEM) need to be optimized for the specific instrument used. Commonly monitored transitions are:

- GSH-NEM: m/z 433 -> 304[3]
- GSH-13C<sub>2</sub>,15N-NEM: m/z 436 -> 307[3]

c. Data Analysis:

- Integrate the peak areas for both the endogenous GSH-NEM and the internal standard.
- Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
- Quantify the concentration of endogenous GSH by comparing this ratio to a standard curve prepared with known concentrations of unlabeled GSH and a fixed concentration of the internal standard.

## Metabolic Flux Analysis of de Novo Glutathione Synthesis

This protocol outlines a general workflow for tracing the synthesis of glutathione in cultured cells using a labeled precursor.

a. Cell Culture and Labeling:

- Culture cells to the desired confluency.
- Replace the standard culture medium with a medium containing a stable isotope-labeled precursor for glutathione synthesis, such as [<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N]-glycine.
- Incubate the cells for a specific period to allow for the incorporation of the labeled precursor into newly synthesized glutathione. The incubation time will depend on the cell type and the expected turnover rate of glutathione.

b. Sample Collection and Metabolite Extraction:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding ice-cold 80% methanol.[2]
- Scrape the cells and collect the cell suspension.
- Lyse the cells by sonication or freeze-thaw cycles.
- Centrifuge the lysate to pellet cellular debris.
- Collect the supernatant containing the metabolites.

c. LC-MS/MS Analysis:

- Analyze the extracted metabolites using LC-MS/MS as described in the quantification protocol.
- In addition to the unlabeled and fully labeled glutathione, monitor for the presence of other isotopologues that may be formed through different metabolic pathways.

d. Data Analysis and Interpretation:

- Determine the fractional isotopic labeling of the glutathione pool by calculating the ratio of the peak area of the labeled glutathione to the sum of the peak areas of all glutathione isotopologues.
- The rate of glutathione synthesis can be calculated from the rate of incorporation of the labeled precursor over time.
- This data can be used to model the metabolic flux through the glutathione synthesis pathway.

## Data Presentation

The following tables provide examples of quantitative data that can be obtained using **L-Glutathione reduced- $^{13}\text{C}_2,^{15}\text{N}$** .

Table 1: LC-MS/MS Parameters for Glutathione Quantification

Parameter	Setting
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 $\mu$ L
Ionization Mode	ESI Positive
MRM Transition (GSH-NEM)	m/z 433 -> 304[3]
MRM Transition (GSH-13C2,15N-NEM)	m/z 436 -> 307[3]

Table 2: Representative Glutathione Concentrations in Different Cell Lines

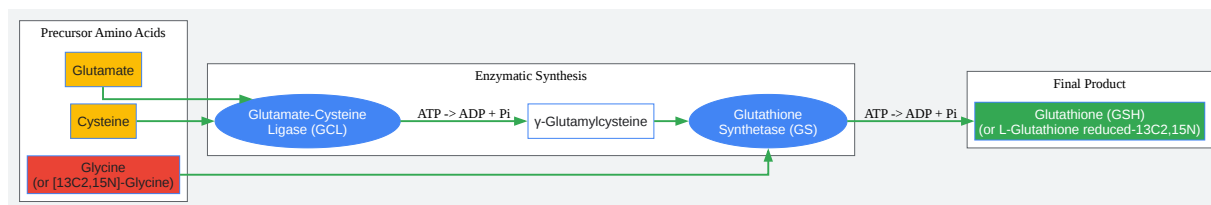
Cell Line	Glutathione Concentration (nmol/mg protein)
HeLa	4.6 $\pm$ 0.8 mM[6]
3T3-L1	Data not available in the provided context
HepG2	Data not available in the provided context
PANC-1	Data not available in the provided context

Table 3: Kinetic Parameters of Glutathione Metabolism

Parameter	Value	Species/Cell Type
Glycine Flux	463 $\pm$ 55 $\mu$ mol/(kg·h)	Humans[7]
Glycine to Serine Flux	193 $\pm$ 28 $\mu$ mol/(kg·h)	Humans[7]
Glycine Decarboxylation Rate	190 $\pm$ 41 $\mu$ mol/(kg·h)	Humans[7]

## Visualizations

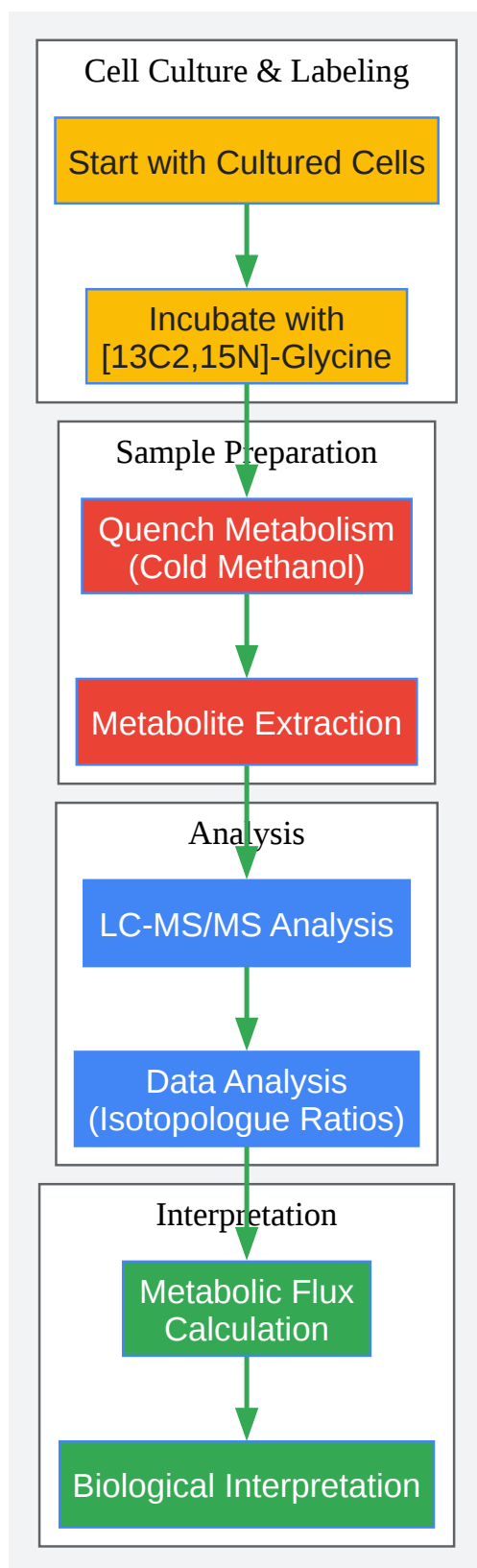
### Glutathione de Novo Synthesis Pathway



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Caption: De novo synthesis pathway of glutathione.

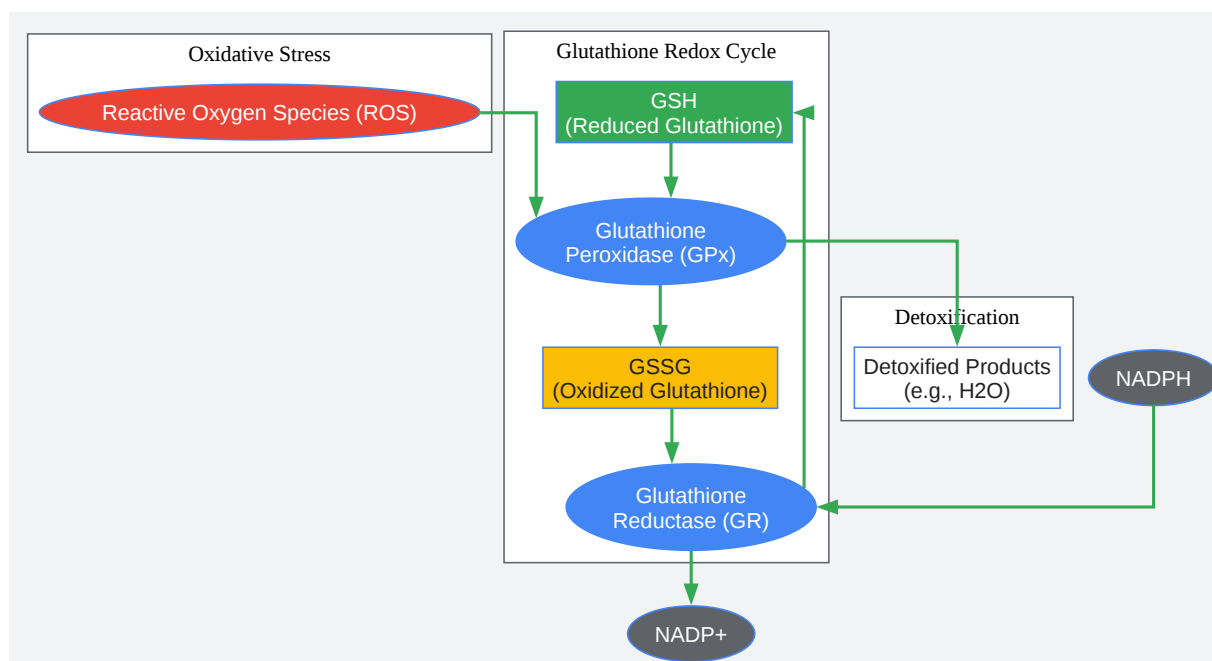
## Experimental Workflow for Metabolic Flux Analysis



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Caption: Workflow for metabolic flux analysis.

## Glutathione in Antioxidant Defense Signaling



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Caption: Glutathione's role in antioxidant defense.

## Conclusion

**L-Glutathione reduced-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N** is a powerful and versatile tool for researchers in various fields, including biochemistry, pharmacology, and clinical research. Its use as an internal standard enables the precise and accurate quantification of endogenous glutathione levels, a key biomarker of oxidative stress. Furthermore, its application as a metabolic tracer provides valuable insights into the dynamics of glutathione synthesis and turnover, contributing to a

deeper understanding of cellular metabolism in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this valuable research tool in the laboratory.

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- To cite this document: BenchChem. [L-Glutathione Reduced-13C2,15N: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3155966#what-is-l-glutathione-reduced-13c2-15n]

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